molecular formula C11H15Cl B13468172 1-(1-Chloroethyl)-4-isopropylbenzene CAS No. 13372-43-5

1-(1-Chloroethyl)-4-isopropylbenzene

Cat. No.: B13468172
CAS No.: 13372-43-5
M. Wt: 182.69 g/mol
InChI Key: NFTKGGIZJUQSOT-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-isopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 1-chloroethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-isopropylbenzene can be synthesized through the alkylation of 4-isopropylbenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve the continuous flow of reactants through a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-4-isopropylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: 1-(1-Hydroxyethyl)-4-isopropylbenzene.

    Oxidation: 1-(1-Oxoethyl)-4-isopropylbenzene or 4-isopropylbenzoic acid.

    Reduction: 4-isopropylbenzene.

Scientific Research Applications

1-(1-Chloroethyl)-4-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-isopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. This process can affect the activity of enzymes and receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

1-(1-Chloroethyl)-4-isopropylbenzene can be compared with other similar compounds such as:

    1-(1-Chloroethyl)benzene: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    4-Isopropylbenzyl chloride: Contains a benzyl chloride group instead of a 1-chloroethyl group, leading to variations in reactivity and applications.

Uniqueness: The presence of both the 1-chloroethyl and isopropyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

13372-43-5

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(1-chloroethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H15Cl/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,1-3H3

InChI Key

NFTKGGIZJUQSOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)Cl

Origin of Product

United States

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